The synthesis of 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.
One specific method involves the reaction of 4-amino-1H-pyrazole with an appropriate ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically proceeds at elevated temperatures and can yield the desired product after purification by crystallization or chromatography.
The molecular structure of 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is characterized by:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone is primarily explored in pharmacological contexts:
In studies involving similar compounds, binding affinities are often measured using techniques like surface plasmon resonance or isothermal titration calorimetry.
The physical and chemical properties of 1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm structure and purity.
The compound has several scientific applications:
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS 126571-48-0) is a nitrogen-rich heterocyclic compound characterized by a fused bicyclic scaffold and an acetyl functional group. With the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol, it occupies a strategic position in synthetic and medicinal chemistry due to its dual hydrogen-bond acceptor/donor capabilities and moderate lipophilicity [1] [2]. The compound’s tetrahydropyrazolo[1,5-a]pyridine core mimics privileged structures in pharmaceuticals, enabling diverse biological interactions while retaining synthetic accessibility. Its ketone moiety enhances reactivity for derivatization, facilitating the development of targeted bioactive molecules [1]. As a solid at room temperature with predicted solubility in organic solvents, it serves as a versatile intermediate in drug discovery pipelines, particularly for central nervous system (CNS) and kinase-targeted therapeutics [1] [6].
Systematic Nomenclature:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone |
Alternative Name | 1-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one |
CAS Registry | 126571-48-0 |
SMILES | CC(=O)c1cnn2CCCCc12 |
InChI Key | PMTKHIBVGPJZPL-UHFFFAOYSA-N |
Molecular Formula | C9H12N2O |
Structural Classification: This molecule features a bicyclic heteroaromatic system comprising:
The synthesis of pyrazolo[1,5-a]pyridine derivatives emerged prominently in the late 20th century, driven by the quest for benzodiazepine alternatives. Early routes focused on condensations of aminopyrazoles with 1,5-dicarbonyl compounds, though these often yielded aromatic counterparts [6]. The specific development of saturated variants (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridines) gained traction in the 1990s, coinciding with CAS registration (126571-48-0) [1]. Key milestones include:
This compound serves as a versatile molecular scaffold and pharmacophore carrier due to its balanced physicochemical properties and bioactivity potential:
Table 2: Key Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 164.20 g/mol | Optimal for CNS penetration (<450 Da) |
cLogP (Cal.) | ~1.24 | Balanced lipophilicity for membrane permeability |
Hydrogen Bond Acceptors | 3 | Facilitates target binding |
Hydrogen Bond Donors | 0 | Reduces metabolic susceptibility |
Topological Polar Surface Area (TPSA) | ~40 Ų | Supports blood-brain barrier crossing |
Water Solubility | Moderate | Enhanced formulation flexibility |
Drug Discovery Applications:
Table 3: Therapeutic Applications of Derived Analogs
Therapeutic Area | Analog Modifications | Observed Activities |
---|---|---|
Anxiolytics | Aryl-methanone at C3 | GABAA receptor modulation [6] |
Anticonvulsants | 7-Aryl substitutions | Seizure suppression in rodent models [6] |
Kinase Inhibitors | Heteroaryl extensions at acetyl group | PI3K/AKT pathway inhibition [1] |
Mechanistic Advantages: The scaffold’s conformational rigidity reduces entropic penalties during target binding, while its sp3-rich character improves solubility and synthetic tractability over flat heterocycles. These features underscore its utility in fragment-based drug design [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1